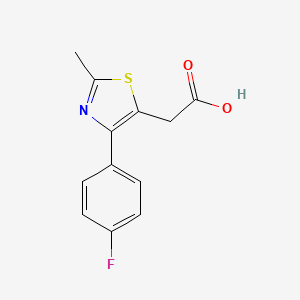

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic building blocks to more complex structures. For example, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and confirmed by X-ray crystallography . This demonstrates the potential for synthesizing complex molecules with fluorine and thiazole components, which could be relevant to the synthesis of "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid".

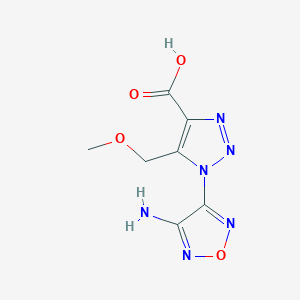

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray crystallography. For instance, the stereochemical structure of a thiadiazolyl derivative was unambiguously determined using this method . Similarly, the crystal structure of a 5-fluorouracil derivative was reported, providing insights into the planarity of aromatic rings and the electron delocalization in certain bonds . These findings suggest that the molecular structure of "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid" could also be characterized by similar techniques to understand its conformation and electronic properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving fluorine and thiazole derivatives. For example, the reaction of a fluorogenic reagent with primary amines and aminated carbohydrates for detection and analysis , and the fluorescence derivatization of amino acids with a benzothiazolyl derivative . These reactions highlight the reactivity of such compounds and their potential use in analytical chemistry, which could be extrapolated to the reactivity of "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid" in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, such as the stability of fluorescent derivatives in acidic and basic solutions , and the synthesis and properties of triazole-thioacetic acid salts . These studies provide a foundation for understanding how the incorporation of fluorine and thiazole moieties can affect the solubility, stability, and reactivity of a compound. It is reasonable to infer that "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid" would exhibit unique physical and chemical properties that could be explored in further research.

Applications De Recherche Scientifique

Synthesis and Characterization

A practical synthesis method for related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, was developed, highlighting the challenges and solutions in the synthesis of complex fluorinated compounds, which could be relevant to the synthesis of 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid (Qiu et al., 2009).

Analytical Methods

The development and application of various analytical methods to determine the antioxidant activity of compounds, including assays based on the transfer of hydrogen atoms and electrons, could be relevant for assessing the properties of 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid (Munteanu & Apetrei, 2021).

Potential Applications in Environmental and Industrial Processes

Research into the use of peracetic acid for wastewater disinfection highlights the interest in and potential applications of acetic acid derivatives in environmental management. Although peracetic acid differs from the compound of interest, the methodologies and effects studied could offer insights into the environmental applications of 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid (Kitis, 2004).

Safety and Hazards

Mécanisme D'action

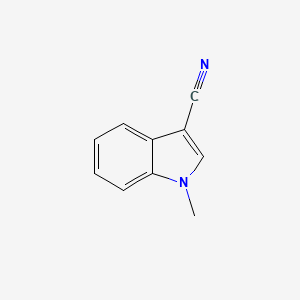

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to have antiviral activity, suggesting that they may interfere with viral replication pathways .

Pharmacokinetics

The compound’s solubility and volatility are important factors that can impact its bioavailability .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGFDKAVVGHWKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368369 |

Source

|

| Record name | [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid | |

CAS RN |

568543-71-5 |

Source

|

| Record name | [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)